An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol
Abstract: This whitepaper provides a comprehensive technical overview of the anticipated chemical properties, potential synthetic routes, and analytical methodologies for the novel piperidine derivative, 3-(2-Aminoethyl)-2-methylpiperidin-3-ol. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to offer a predictive yet scientifically grounded exploration of its characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities within the piperidine class.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Piperidine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, analgesic, antipsychotic, and antiviral properties.[2] The introduction of diverse functional groups onto the piperidine core allows for the fine-tuning of physicochemical and pharmacological properties, making the exploration of novel derivatives a continued area of intense research. This guide focuses on the hypothetical yet promising molecule, 3-(2-Aminoethyl)-2-methylpiperidin-3-ol, providing a predictive analysis of its chemical nature.
Predicted Physicochemical Properties
In the absence of direct experimental data for 3-(2-Aminoethyl)-2-methylpiperidin-3-ol, we can extrapolate its likely physicochemical properties from the known characteristics of structurally similar compounds, such as 4-(2-Aminoethyl)-3-methylpiperidin-4-ol (CAS 1603080-29-0).[3]
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₈H₁₈N₂O | Based on the proposed structure. |
| Molecular Weight | 158.24 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area (TPSA) | ~58.28 Ų | Inferred from the structurally similar 4-(2-Aminoethyl)-3-methylpiperidin-4-ol, which shares the same functional groups.[3] This value suggests moderate cell permeability. |
| logP (Octanol-Water Partition Coefficient) | ~ -0.3 to 0.5 | The presence of a hydroxyl group and two amino groups suggests a hydrophilic character. The logP is anticipated to be in a similar range to that of 4-(2-Aminoethyl)-3-methylpiperidin-4-ol (-0.3043).[3] |
| pKa | Primary Amine: ~9.5-10.5, Piperidine Nitrogen: ~10-11, Tertiary Alcohol: ~16-18 | Estimated based on standard pKa values for primary amines, secondary amines within a piperidine ring, and tertiary alcohols. The basicity of the nitrogen atoms will be a dominant feature of the molecule's acid-base chemistry. |
| Solubility | High in aqueous and polar organic solvents | The presence of multiple hydrogen bond donors and acceptors (hydroxyl and amino groups) suggests good solubility in water and protic solvents.[][5] |
| Stereochemistry | Multiple stereoisomers possible | The molecule contains two chiral centers (at C2 and C3 of the piperidine ring), leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific stereochemistry will significantly influence its biological activity. |
Potential Synthetic Strategies
The synthesis of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol would likely involve a multi-step sequence, leveraging established methodologies for the construction of substituted piperidine rings.[1][6] A plausible retrosynthetic analysis suggests a few potential forward synthetic routes.
Route A: From a Substituted Pyridine
A common and effective method for synthesizing piperidine derivatives is the catalytic hydrogenation of a corresponding substituted pyridine.[1]
Experimental Protocol:
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Synthesis of the Pyridine Precursor: A suitably substituted pyridine, such as 2-methyl-3-cyanopyridine, would be the starting material. The cyano group can be elaborated to the 2-aminoethyl side chain.
-
Introduction of the Hydroxyl Group: This could potentially be achieved through a Grignard reaction at the 3-position, followed by oxidation.
-
Catalytic Hydrogenation: The substituted pyridine would then undergo hydrogenation using a catalyst such as rhodium on alumina or platinum oxide, under hydrogen pressure. This step reduces the aromatic pyridine ring to the saturated piperidine ring.[1]
Route B: Intramolecular Cyclization
Intramolecular cyclization strategies offer another powerful approach to constructing the piperidine ring.[1]
Experimental Protocol:
-
Starting Material: A linear precursor containing the necessary functional groups, such as an amino acid derivative with a pending electrophilic center, would be synthesized.
-
Cyclization: The cyclization could be induced under basic or acidic conditions, or through metal-catalyzed processes, to form the piperidine ring.
-
Functional Group Manipulation: Subsequent steps would involve the modification of functional groups to install the methyl, hydroxyl, and aminoethyl moieties at the desired positions.
Key Chemical Reactions and Stability
The chemical reactivity of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol will be dictated by its primary functional groups: the primary amine, the secondary amine within the piperidine ring, and the tertiary alcohol.
-
N-Alkylation/N-Acylation: The primary and secondary amino groups are nucleophilic and will readily react with alkylating and acylating agents. The secondary amine of the piperidine ring is generally more sterically hindered.
-
Salt Formation: The basic nature of the amino groups will lead to the formation of salts upon treatment with acids. This is a crucial property for pharmaceutical formulation.
-
Oxidation: The tertiary alcohol is resistant to oxidation under mild conditions. However, strong oxidizing agents could lead to ring cleavage. The amino groups are also susceptible to oxidation.
-
Storage and Stability: The compound should be stored in a cool, dry place, under an inert atmosphere, as amino compounds can be sensitive to air and light.[7][8]
Analytical Characterization
The structural elucidation and purity assessment of 3-(2-Aminoethyl)-2-methylpiperidin-3-ol would rely on a combination of standard analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms and the stereochemical relationships between the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns could provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the O-H, N-H, and C-N bonds.
Chromatographic Methods
Given the polar nature of the molecule, High-Performance Liquid Chromatography (HPLC) would be the preferred method for purity analysis and quantification.[9]
HPLC Method Outline:
-
Column: A reverse-phase C18 column would likely be a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with an additive such as formic acid or trifluoroacetic acid to improve peak shape for the basic analytes.
-
Detection: UV detection may be limited due to the lack of a strong chromophore. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), or coupling to a mass spectrometer (LC-MS), would be more appropriate.[9]
Potential Biological and Pharmacological Significance
The structural motifs present in 3-(2-Aminoethyl)-2-methylpiperidin-3-ol suggest potential interactions with various biological targets. The aminoethylpiperidine scaffold is found in ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.[6] Furthermore, the piperidine core is a key component of many opioid receptor modulators.[10] The specific substitution pattern of the target molecule could lead to novel pharmacological profiles. Biological evaluation would be necessary to determine its activity and potential therapeutic applications.
Conclusion
While 3-(2-Aminoethyl)-2-methylpiperidin-3-ol remains a hypothetical compound in the public domain, this in-depth guide provides a robust, scientifically-grounded framework for understanding its likely chemical properties, synthetic accessibility, and analytical characterization. By drawing on established principles and data from closely related analogs, we have constructed a predictive profile that can guide future research and development efforts in the rich field of piperidine chemistry. The synthesis and biological evaluation of this novel molecule could unveil new therapeutic opportunities.
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